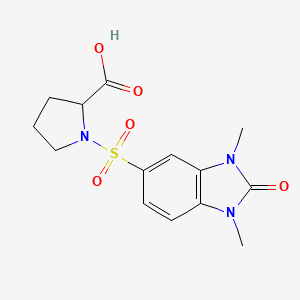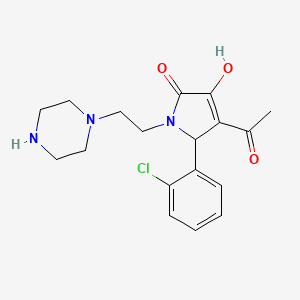
1-(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylpyrrolidine-2-carboxylic acid is a complex organic compound that features a benzimidazole core, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include palladium(II) acetate, bidentate ligands, and bases such as triethylamine . The reactions are often carried out under reflux conditions in solvents like toluene and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium tert-butoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1-(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxobenzimidazole: Shares the benzimidazole core but lacks the sulfonyl and pyrrolidine groups.
Sulfonylpyrrolidine-2-carboxylic acid: Contains the sulfonyl and pyrrolidine groups but lacks the benzimidazole core.
1,3-Dimethylbenzimidazole: Similar structure but without the oxo and sulfonyl groups.
Uniqueness
1-(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylpyrrolidine-2-carboxylic acid is unique due to its combination of a benzimidazole core, a sulfonyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
1-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-15-10-6-5-9(8-12(10)16(2)14(15)20)23(21,22)17-7-3-4-11(17)13(18)19/h5-6,8,11H,3-4,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWZSLRMCMMRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,4S)-4-amino-N-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B5943404.png)
![2-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5943412.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B5943413.png)
![1-(3-methylbutanoyl)-N-[1-methyl-2-(4-methylphenyl)ethyl]piperidin-4-amine](/img/structure/B5943423.png)
![7-fluoro-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]quinolin-2(1H)-one](/img/structure/B5943425.png)
![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5943432.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5943438.png)

![N-methyl-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B5943446.png)
![Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]-](/img/structure/B5943453.png)
![(4Z)-1-(4-FLUOROPHENYL)-4-({[2-(PIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5943467.png)
![1-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanoyl]prolinamide](/img/structure/B5943472.png)
![N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]valine](/img/structure/B5943490.png)
![(6-fluoro-1H-indol-3-yl){[2-(4-methoxyphenyl)ethyl]amino}acetic acid](/img/structure/B5943492.png)
